tris(oxolan-2-ylmethyl) phosphate

Description

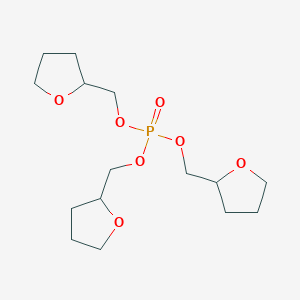

Tris(oxolan-2-ylmethyl) phosphate is an organophosphate ester (OPE) with the molecular formula C₁₂H₂₁O₇P, featuring three oxolane (tetrahydrofuran, THF)-derived methyl groups attached to a phosphate core. The oxolan-2-ylmethyl substituents may confer distinct physicochemical properties, such as reduced volatility and altered solubility compared to halogenated OPEs like tris(2-chloroethyl) phosphate (TCEP) or tris(1,3-dichloro-2-propyl) phosphate (TDCPP).

Properties

CAS No. |

10427-00-6 |

|---|---|

Molecular Formula |

C15H27O7P |

Molecular Weight |

350.34 g/mol |

IUPAC Name |

tris(oxolan-2-ylmethyl) phosphate |

InChI |

InChI=1S/C15H27O7P/c16-23(20-10-13-4-1-7-17-13,21-11-14-5-2-8-18-14)22-12-15-6-3-9-19-15/h13-15H,1-12H2 |

InChI Key |

YUUDAJZHJYVGCS-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3 |

Canonical SMILES |

C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3 |

Other CAS No. |

10427-00-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl alcohol is synthesized from furfural through catalytic hydrogenation. The reaction typically involves the use of a metal catalyst such as palladium or nickel under hydrogen gas at elevated temperatures and pressures . The resulting furfuryl alcohol is then reacted with phosphoric acid to form furfuryl alcohol, phosphate (3:1).

Industrial Production Methods: In industrial settings, furfuryl alcohol is produced in large quantities using continuous flow reactors. The hydrogenation of furfural is carried out in the presence of a metal catalyst, and the reaction conditions are optimized to achieve high yields and selectivity . The subsequent reaction with phosphoric acid is conducted in a controlled environment to ensure the desired molar ratio and product purity.

Chemical Reactions Analysis

Types of Reactions: tris(oxolan-2-ylmethyl) phosphate undergoes various chemical reactions, including:

Oxidation: Furfuryl alcohol can be oxidized to form furan derivatives such as furoic acid.

Reduction: The compound can be reduced to form tetrahydrofurfuryl alcohol.

Substitution: Furfuryl alcohol can undergo nucleophilic substitution reactions, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Furoic acid and other furan derivatives.

Reduction: Tetrahydrofurfuryl alcohol.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Scientific Research Applications

-

Plasticizers in Polymer Formulations

- Tris(oxolan-2-ylmethyl) phosphate serves as an effective plasticizer in various polymer formulations. Its ester nature enhances the flexibility and workability of plastics, making it suitable for use in flexible PVC and other polymer products.

-

Flame Retardants

- The phosphorus content of this compound allows it to function as a flame retardant. It is utilized in the production of materials that require enhanced fire resistance, such as flexible foams used in furniture and automotive applications.

-

Biological Activity

- Recent studies have indicated potential biological activities associated with this compound. Its derivatives have been explored for their antimicrobial properties, which may be beneficial in developing new therapeutic agents.

-

Environmental Applications

- The compound's interactions with various environmental factors have been studied, particularly its role in mitigating pollution from industrial processes. Its effectiveness in reducing harmful emissions during the production of plastics has garnered attention.

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Polymer Industry | Plasticizers for PVC, flame retardants |

| Biological Research | Antimicrobial activity studies |

| Environmental Science | Pollution mitigation strategies |

Case Studies

-

Flame Retardancy in Automotive Materials

- A study conducted on the application of this compound in automotive interior materials demonstrated a significant reduction in flammability compared to traditional materials. The incorporation of this compound enhanced the safety profile of vehicles while maintaining aesthetic qualities.

-

Antimicrobial Properties

- Research exploring the antimicrobial effects of this compound derivatives revealed promising results against various bacterial strains. The findings suggest potential applications in healthcare settings, particularly for coatings on medical devices to prevent infection.

-

Environmental Impact Assessment

- An environmental study assessed the impact of this compound on aquatic ecosystems. Results indicated minimal bioaccumulation and toxicity levels, supporting its use as a safer alternative to other chemical additives commonly used in plastics.

Mechanism of Action

The mechanism of action of furfuryl alcohol, phosphate (3:1) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Notes:

- Halogenated OPEs (e.g., TCEP, TDCPP) exhibit higher environmental persistence due to C-Cl bond stability .

Toxicity and Metabolic Effects

- Endocrine Disruption : TDCPP and TCEP disrupt nuclear receptors (e.g., PPARs, LXR) and lipid metabolism, contributing to obesity and insulin resistance in mice . This compound may share these risks due to structural similarities, though specific data are lacking.

- Neurotoxicity: TCEP and TCPP induce dopaminergic degeneration in C. elegans at low concentrations (EC₅₀: 0.1–10 μM) . Non-halogenated OPEs like this compound may exhibit milder neurotoxic effects, but this remains unstudied.

Environmental and Regulatory Profiles

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.